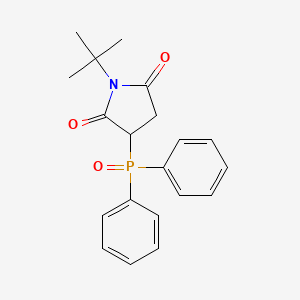![molecular formula C28H31NO2 B14190642 11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid CAS No. 850878-94-3](/img/structure/B14190642.png)
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid is a chemical compound that features a pyrene moiety linked to an amino acid chain
Métodos De Preparación
The synthesis of 11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid typically involves several steps:
Starting Materials: The synthesis begins with pyrene-2-carbaldehyde and 11-aminoundecanoic acid.
Condensation Reaction: The pyrene-2-carbaldehyde undergoes a condensation reaction with 11-aminoundecanoic acid in the presence of a suitable catalyst to form the Schiff base, this compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.
Substitution: The compound can participate in substitution reactions where the pyrene moiety or the amino acid chain can be modified using appropriate reagents.
Aplicaciones Científicas De Investigación
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid has several applications in scientific research:
Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties. This makes it useful in studying molecular interactions and dynamics.
Biology: The compound can be used in bioimaging and as a fluorescent marker in biological systems.
Medicine: Research is being conducted to explore its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: It can be used in the development of advanced materials, such as sensors and optoelectronic devices, due to its unique structural and electronic properties.
Mecanismo De Acción
The mechanism of action of 11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid involves its interaction with molecular targets through its pyrene moiety. The pyrene group can intercalate into biological membranes or DNA, allowing the compound to exert its effects. The Schiff base linkage provides a site for further chemical modifications, enabling the compound to participate in various biochemical pathways.
Comparación Con Compuestos Similares
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid can be compared with other similar compounds:
11-Aminoundecanoic acid: This compound is a precursor in the synthesis of this compound and is used in the production of Nylon-11.
Pyrene derivatives: Other pyrene-based compounds, such as pyrene-1-carboxylic acid and pyrene-2-carbaldehyde, share similar fluorescence properties but differ in their chemical reactivity and applications.
Propiedades
Número CAS |
850878-94-3 |
|---|---|
Fórmula molecular |
C28H31NO2 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
11-(pyren-2-ylmethylideneamino)undecanoic acid |
InChI |
InChI=1S/C28H31NO2/c30-26(31)12-7-5-3-1-2-4-6-8-17-29-20-21-18-24-15-13-22-10-9-11-23-14-16-25(19-21)28(24)27(22)23/h9-11,13-16,18-20H,1-8,12,17H2,(H,30,31) |
Clave InChI |
CLXMKUMSJIAJJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=NCCCCCCCCCCC(=O)O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)
![1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one](/img/structure/B14190589.png)







![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)
